2-Cyclobutylpiperidine oxalate
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Overview
Description
2-Cyclobutylpiperidine oxalate is a chemical compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylpiperidine oxalate typically involves the reaction of cyclobutylamine with piperidine under controlled conditions. The reaction is carried out in the presence of an oxalic acid catalyst, which facilitates the formation of the oxalate salt. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and filtration to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylpiperidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclobutylpiperidine N-oxide.
Reduction: Formation of cyclobutylpiperidine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Cyclobutylpiperidine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylpiperidine oxalate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A precursor in the synthesis of 2-Cyclobutylpiperidine oxalate.
Piperidine: The parent compound from which this compound is derived.
Cyclobutylpiperidine: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which combines the cyclobutyl and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-cyclobutylpiperidine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-2-7-10-9(6-1)8-4-3-5-8;3-1(4)2(5)6/h8-10H,1-7H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNBZHYUAFYZKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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